

Application Note & Protocol: Synthesis of N,O-dimethacryloylhydroxylamine

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Compound of Interest		
Compound Name:	N,O-dimethacryloylhydroxylamine	
Cat. No.:	B1249226	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,O-dimethacryloylhydroxylamine is a bifunctional monomer that can be utilized in the synthesis of various polymers and hydrogels. Its two methacryloyl groups allow for crosslinking, making it a valuable component in the development of materials for drug delivery, tissue engineering, and other biomedical applications. This document provides a detailed protocol for the chemical synthesis of **N,O-dimethacryloylhydroxylamine**.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **N,O-dimethacryloylhydroxylamine**.



Parameter	Value
Reactants	
Hydroxylamine hydrochloride	10 g (0.144 mol)
Methacryloyl chloride	25.4 g (0.243 mol)
Pyridine	50 ml (0.632 mol)
Product	
Yield	7.0 g (34%)
Melting Point	55° C
Elemental Analysis	Calculated
% Carbon	56.70%
% Hydrogen	6.55%
% Nitrogen	8.28%

Experimental Protocol

This protocol details the synthesis of **N,O-dimethacryloylhydroxylamine** from hydroxylamine hydrochloride and methacryloyl chloride.[1]

Materials:

- Hydroxylamine hydrochloride
- Pyridine
- · Methacryloyl chloride
- Chloroform
- Hydrochloric acid
- Magnesium sulfate (MgSO4)



- · Diethyl ether
- Light petroleum
- Reaction flask
- Dropping funnel
- Stirrer
- Thermometer
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a suitable reaction flask, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.
- Addition of Methacryloyl Chloride: While stirring the solution, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise using a dropping funnel. It is crucial to maintain the temperature of the reaction mixture below 45°C during the addition.
- Reaction: After the complete addition of methacryloyl chloride, continue to stir the mixture at ambient temperature for 2 hours.
- Work-up:
 - Dilute the reaction mixture with 100 ml of chloroform.
 - Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to neutralize the pyridine, forming pyridine hydrochloride.



- Transfer the mixture to a separatory funnel. The organic layer (chloroform) will separate from the aqueous layer.
- Separate the organic layer.
- Wash the organic layer four times with 100 ml of water each time.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
- Purification:
 - Filter off the magnesium sulfate.
 - Evaporate the chloroform from the filtrate using a rotary evaporator under vacuum. An oily residue will be obtained.
 - Dry the oily residue under a high vacuum. The product should crystallize during this process.
 - Collect the crystals by filtration.
 - Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the purified N,O-dimethacryloylhydroxylamine.[1]
- Characterization: The final product can be characterized by its melting point (55° C) and elemental analysis.[1]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **N,O-dimethacryloylhydroxylamine**.



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References

- 1. prepchem.com [prepchem.com]
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